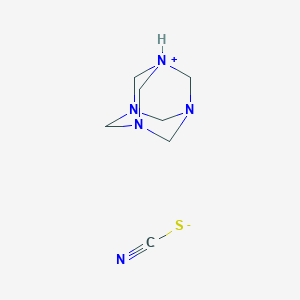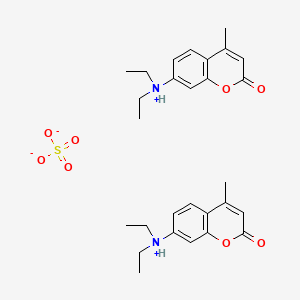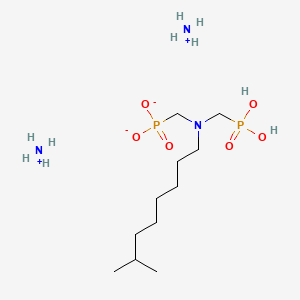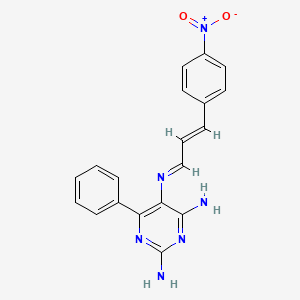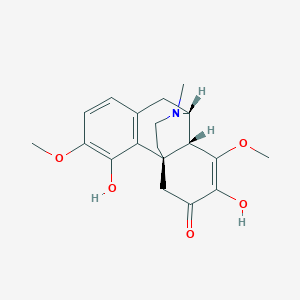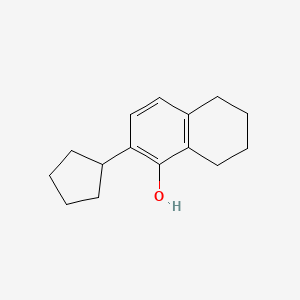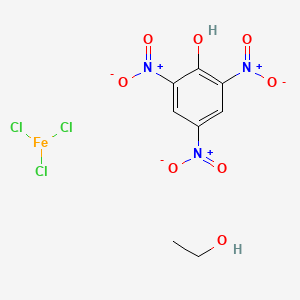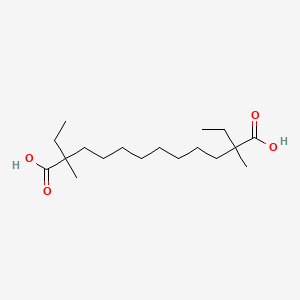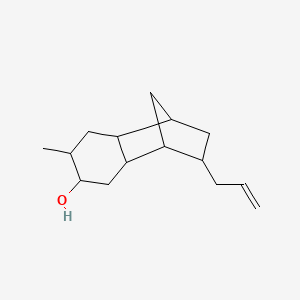
3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is a complex organic compound known for its unique structure and properties. It is characterized by a decahydro-7-methyl-1,4-methanonaphthalene core with an allyl group and a hydroxyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound, followed by allylation and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for efficient production while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the allyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol
- 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-one
- 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-al
Uniqueness
Compared to similar compounds, 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85866-11-1 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
5-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-ol |
InChI |
InChI=1S/C15H24O/c1-3-4-10-6-11-7-13(10)14-8-15(16)9(2)5-12(11)14/h3,9-16H,1,4-8H2,2H3 |
InChI-Schlüssel |
JGRFFEIFPHSPDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CC(C(C3)C2CC1O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



